molecular formula C16H17BrN2O2 B5033425 1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide

1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide

Cat. No.: B5033425
M. Wt: 349.22 g/mol
InChI Key: FBEFRGFVRGEGDW-UHFFFAOYSA-N
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Description

1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide is a complex organic compound with a unique structure that combines a pyridinium ring with a carboxamide group and a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide typically involves multiple steps, starting with the preparation of the pyridinium ring This can be achieved through the reaction of pyridine with an appropriate alkylating agent under controlled conditionsThe final step involves the addition of the bromide ion, which can be achieved through a halogenation reaction using bromine or a bromine-containing compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s ability to disrupt bacterial cell membranes is attributed to its amphiphilic nature, allowing it to integrate into lipid bilayers and cause membrane destabilization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-Methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide is unique due to its combination of a pyridinium ring, carboxamide group, and bromide ion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-[1-(4-methylphenyl)-1-oxopropan-2-yl]pyridin-1-ium-3-carboxamide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.BrH/c1-11-5-7-13(8-6-11)15(19)12(2)18-9-3-4-14(10-18)16(17)20;/h3-10,12H,1-2H3,(H-,17,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBEFRGFVRGEGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)[N+]2=CC=CC(=C2)C(=O)N.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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